4-Methyl-1-pentyl-1H-benzimidazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-methyl-1-pentylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H19N3/c1-3-4-5-9-16-11-8-6-7-10(2)12(11)15-13(16)14/h6-8H,3-5,9H2,1-2H3,(H2,14,15) |
InChI Key |
BWGFTWWXYOBSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC(=C2N=C1N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to Substituted 1H-Benzimidazol-2-amines
The synthesis of the 1H-benzimidazol-2-amine core is a well-established area of organic chemistry, with the primary and most classical method involving the condensation of an o-phenylenediamine (OPD) derivative with a one-carbon electrophile. This foundational reaction has been adapted and modified extensively to improve yields, reduce reaction times, and introduce a wide array of substituents onto the benzimidazole (B57391) ring system.
A common and direct approach is the reaction of an appropriately substituted o-phenylenediamine with cyanogen bromide (BrCN). This reaction proceeds via an initial formation of a guanidine (B92328) intermediate which then undergoes intramolecular cyclization to form the 2-aminobenzimidazole (B67599) ring. The reaction conditions are typically mild, making this a versatile method for a range of substrates.
Alternative one-carbon sources include various isothiocyanates, which react with OPDs to form a thiourea derivative. Subsequent cyclization, often promoted by reagents like mercuric oxide or dicyclohexylcarbodiimide (DCC), leads to the desired 2-aminobenzimidazole structure with the concomitant removal of a sulfur-containing byproduct. Carboxylic acids and their derivatives, such as aldehydes or nitriles, can also be employed for the synthesis of 2-substituted benzimidazoles, although these routes often require harsher conditions, including high temperatures and strong acids. nih.govconnectjournals.com
Transition-metal-catalyzed methods have also emerged as powerful tools for benzimidazole synthesis, offering regioselective control that can be difficult to achieve with classical condensation methods. nih.gov These approaches often involve intramolecular C-N bond formation from suitably functionalized aniline precursors. nih.gov
Specific Synthesis Protocols for 4-Methyl-1-pentyl-1H-benzimidazol-2-amine and Analogous Structures
While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, its synthesis can be reliably extrapolated from established protocols for analogous structures. The synthetic strategy would logically involve a multi-step process, starting with the preparation of the correctly substituted o-phenylenediamine precursor.
Conventional Synthetic Routes
A plausible conventional route to this compound would begin with 3-methyl-o-phenylenediamine. The synthesis of the target molecule would then proceed via two key steps: N-alkylation and cyclization.
N-Alkylation: The selective mono-N-alkylation of 3-methyl-o-phenylenediamine with a pentyl halide (e.g., 1-bromopentane) would be the initial transformation. This step is crucial for introducing the pentyl group at the desired nitrogen atom. Regioselectivity can be a challenge in this step, potentially leading to a mixture of N1 and N2 alkylated products, as well as di-alkylated species. Careful control of reaction conditions, such as temperature, solvent, and the nature of the base, is necessary to optimize the yield of the desired N-pentyl-3-methyl-o-phenylenediamine intermediate.
Cyclization: The resulting N-alkylated diamine would then be cyclized to form the benzimidazole ring. A common and effective method for this transformation is the reaction with cyanogen bromide. This reaction would proceed through an intermediate guanidine which cyclizes to afford this compound.
An alternative approach would involve first forming the 4-methyl-1H-benzimidazol-2-amine core and then introducing the pentyl group via N-alkylation. This method may also face challenges with regioselectivity, as the alkylation could occur at either the N1 or the exocyclic N2 position.
The table below summarizes typical conditions for these conventional synthetic steps.
| Step | Reactants | Reagents & Conditions | Product |
| Alkylation | 3-methyl-o-phenylenediamine, 1-bromopentane | NaH, DMF, 0 °C to rt | N-pentyl-3-methyl-o-phenylenediamine |
| Cyclization | N-pentyl-3-methyl-o-phenylenediamine | Cyanogen bromide, an appropriate solvent | This compound |
| Alternative Alkylation | 4-methyl-1H-benzimidazol-2-amine, 1-bromopentane | K2CO3, Acetone, Reflux | Mixture of N1 and N2 alkylated products |
Advanced and Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. ijarsct.co.inchemmethod.com These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. chemmethod.com For the synthesis of benzimidazoles, several advanced and green methodologies have been developed.
Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving product yields. rjptonline.org The reaction of o-phenylenediamines with aldehydes or other carbonyl compounds can be efficiently carried out under microwave irradiation, frequently in the absence of a solvent or using green solvents like water or ionic liquids. rjptonline.orgmdpi.com
The use of catalysts is another hallmark of green chemistry. mdpi.com Various solid-supported catalysts, Lewis acids, and even nanoporous materials have been employed to facilitate benzimidazole synthesis under milder conditions. mdpi.com For instance, the condensation of o-phenylenediamine with aldehydes can be catalyzed by inexpensive and readily available reagents, avoiding the need for harsh acidic or oxidative conditions. researchgate.net
Deep eutectic solvents (DES) are a newer class of green solvents that have been successfully used in benzimidazole synthesis. nih.gov These solvents are often biodegradable and can sometimes act as both the solvent and the catalyst, simplifying the reaction setup and workup. nih.gov
The table below provides an overview of some green chemistry approaches applicable to the synthesis of substituted benzimidazoles.
| Method | Key Features | Example Reaction | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | o-phenylenediamine + aldehyde under microwave irradiation rjptonline.org | Increased reaction rates, higher yields, improved purity ijarsct.co.in |
| Catalytic Synthesis | Use of catalysts to lower activation energy | Condensation of OPD with aldehydes using Lewis acid catalysts mdpi.com | Milder reaction conditions, reduced waste, catalyst recyclability mdpi.com |
| Deep Eutectic Solvents (DES) | Green, biodegradable solvents | Synthesis of benzimidazoles in a choline chloride-based DES nih.gov | Environmentally friendly, can act as both solvent and catalyst nih.gov |
| Aqueous Synthesis | Use of water as a solvent | Intramolecular cyclization of N-(2-iodoaryl)benzamidine in water nih.gov | Safe, inexpensive, and environmentally benign solvent nih.gov |
Post-Synthetic Modifications and Derivatization Strategies for 1-Alkyl-1H-benzimidazol-2-amines
The 2-amino group of the benzimidazole ring is a versatile functional handle that allows for a wide range of post-synthetic modifications and derivatization. These modifications are often pursued to modulate the biological activity or physical properties of the parent molecule.
For 1-alkyl-1H-benzimidazol-2-amines, the exocyclic primary amine can readily undergo a variety of chemical transformations. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide variety of substituents.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Alkylation and Arylation: The amino group can be further alkylated or arylated, although controlling the degree of substitution can be challenging.
Formation of Schiff Bases: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further transformations or possess biological activity in their own right.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.
These derivatization strategies are crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The ability to easily modify the 2-amino group allows for the fine-tuning of a compound's properties to optimize its interaction with a biological target. Various derivatization methods have been developed for amine groups to enhance properties such as chromatographic separation and ionization efficiency for analytical purposes. nih.gov
The table below lists some common derivatization reactions for the 2-amino group of benzimidazoles.
| Reaction Type | Reagent | Functional Group Introduced |
| Acylation | Acyl chloride (R-COCl) | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | Sulfonamide (-NH-SO2-R) |
| Schiff Base Formation | Aldehyde (R-CHO) | Imine (-N=CH-R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |
Mechanistic Insights into the Biological Activities of 4 Methyl 1 Pentyl 1h Benzimidazol 2 Amine in Vitro Focus
Toll-Like Receptor 8 (TLR8) Agonism and Immune Signaling Pathway Modulation
4-Methyl-1-pentyl-1H-benzimidazol-2-amine has been identified as a potent and pure agonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system. nih.govacs.orgacs.orgresearchgate.net This interaction triggers a cascade of signaling events within immune cells, leading to a robust inflammatory response. The characterization of this compound is part of a broader investigation into 1-alkyl-1H-benzimidazol-2-amines as a novel chemotype with specific agonistic activity towards human TLR8. nih.govacs.org
Activation of TLR8 and Downstream Signaling Cascades
As a TLR8 agonist, this compound initiates immune responses by binding to the TLR8 protein, which is primarily expressed in the endosomes of myeloid cells such as monocytes, macrophages, and dendritic cells. This binding event is understood to induce a conformational change in the receptor, leading to the recruitment of adaptor proteins, most notably Myeloid Differentiation Primary Response 88 (MyD88).
The formation of the TLR8-MyD88 complex subsequently activates a series of downstream signaling molecules. This includes the activation of Interleukin-1 Receptor-Associated Kinases (IRAKs) and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). Ultimately, this signaling cascade leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.gov The activation of these transcription factors is a critical step in the expression of a wide array of genes involved in the inflammatory response.
Induction of Proinflammatory Cytokines and Type II Interferon Responses in Peripheral Blood Mononuclear Cells (PBMCs)
In vitro studies utilizing human Peripheral Blood Mononuclear Cells (PBMCs) have demonstrated that this compound is a potent inducer of proinflammatory cytokines and Type II interferon (IFN-γ) responses. nih.govacs.orgacs.orgresearchgate.net The activation of TLR8 signaling pathways culminates in the production and secretion of a variety of cytokines that are crucial for orchestrating an effective immune response.
| Cytokine | Observed Response in PBMCs |
| Proinflammatory Cytokines (e.g., TNF-α, IL-6, IL-12) | Strong induction |
| Type II Interferon (IFN-γ) | Strong induction |
This table summarizes the general findings on cytokine induction by this compound in human PBMCs as reported in the literature.
The robust production of these T helper 1 (Th1)-polarizing cytokines highlights the potential of this compound to drive a cell-mediated immune response. nih.govacs.orgresearchgate.net
Specificity of TLR8 Agonism in this compound
A significant characteristic of this compound is its high specificity for human TLR8. acs.org To ascertain this specificity, the compound has been counter-screened against a panel of other pattern recognition receptors.
Comprehensive in vitro screening has shown no agonistic activity at other Toll-like receptors, including TLR2, TLR3, TLR4, TLR5, TLR7, and TLR9. acs.org Furthermore, no off-target effects were detected in reporter cell lines for NOD1 and NOD2, which are cytosolic pattern recognition receptors. acs.org This high degree of specificity is a notable feature of the 1-alkyl-1H-benzimidazol-2-amine chemotype. acs.org An interesting observation is the lack of CD69 upregulation in natural lymphocytic subsets, further refining the specific immunomodulatory profile of this compound. nih.govacs.orgresearchgate.net
Exploration of Other Potential Receptor or Enzyme Interactions
Hypothetical Interaction with Immunological Targets Beyond TLR8
Based on available in vitro screening data, there is no evidence to suggest that this compound interacts with other immunological targets beyond TLR8. acs.org The targeted screening against a range of other TLRs and NOD-like receptors did not reveal any off-target agonistic activity. acs.org While the benzimidazole (B57391) scaffold is present in molecules with diverse biological activities, including kinase inhibition and antimicrobial effects, the specific substitutions in this compound appear to confer a high degree of selectivity for TLR8. nih.govmdpi.com
Potential for Modulating Cellular Pathways
The primary mechanism by which this compound modulates cellular pathways is through the activation of TLR8-dependent signaling. This leads to the downstream activation of NF-κB and MAPK pathways, culminating in the production of inflammatory mediators. nih.gov While other benzimidazole-containing compounds have been shown to modulate various cellular processes such as tubulin polymerization and cell cycle progression, these effects have not been reported for this compound. nih.govnih.gov The current body of research strongly indicates that its biological activity is predominantly, if not exclusively, mediated through its specific agonism of TLR8.
Cellular and Molecular Responses Elicited by this compound (In Vitro Studies)
In vitro investigations have been pivotal in characterizing the biological profile of this compound. These studies have primarily utilized human peripheral blood mononuclear cells (PBMCs) and HEK293 cells transfected with human TLR8 to delineate the compound's specific effects on immune signaling pathways.
The compound has been identified as a pure and selective agonist for human Toll-like receptor 8 (TLR8). acs.org Its activity was confirmed in HEK293 cells expressing human TLR8, where it demonstrated a potent ability to activate the receptor with a half-maximal effective concentration (EC50) of 1.13 μM. acs.org This selectivity is a key finding, as the compound showed no significant activity at other Toll-like receptors, including TLR2, TLR3, TLR4, TLR5, TLR7, and TLR9, nor at NOD1 and NOD2. acs.org
The activation of TLR8 by this compound initiates a downstream signaling cascade that results in robust cellular responses. Specifically, in studies using human PBMCs, the compound was shown to evoke strong pro-inflammatory cytokine and Type II interferon responses. acs.org This indicates its capacity to stimulate a Th1-polarizing immune response, which is crucial for cell-mediated immunity.
A significant aspect of its cellular activity is the pronounced induction of key cytokines. Research has demonstrated that treatment of human PBMCs with this benzimidazole derivative leads to a significant release of Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ). acs.org The production of these cytokines is a hallmark of TLR8 activation and is central to the orchestration of an effective innate and subsequent adaptive immune response. The table below summarizes the in vitro activity of the compound.
| Parameter | Cell Type | Value | Reference |
| TLR8 Agonistic Activity (EC50) | HEK293 cells expressing human TLR8 | 1.13 μM | acs.org |
Interactive Table 1: In Vitro Agonistic Activity of this compound.
Furthermore, the molecular responses triggered by this compound are consistent with the activation of the TLR8 signaling pathway. Upon binding to TLR8 within the endosome of immune cells such as monocytes and myeloid dendritic cells, it is expected to recruit the adaptor protein MyD88. This, in turn, leads to the activation of downstream transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which then translocates to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines.
The specificity of this compound for TLR8 over the closely related TLR7 is a noteworthy characteristic. acs.org This selectivity is significant as TLR7 and TLR8 activation can lead to different immune outcomes. The focused activation of TLR8 by this compound results in a distinct cytokine profile that is heavily skewed towards a Th1 response, as evidenced by the strong induction of IL-12 and IFN-γ. acs.org
Computational Chemistry and Molecular Modeling Applications
In Silico Prediction of Receptor Binding and Ligand-Target Interactions
Computational methods are instrumental in predicting and analyzing the binding of 4-Methyl-1-pentyl-1H-benzimidazol-2-amine to its biological target, the TLR8 protein. These techniques offer a detailed view of the intermolecular forces and structural features that drive the recognition and binding process.
Molecular Docking Analysis with TLR8 Crystal Structures
Molecular docking simulations have been employed to predict the binding pose of this compound within the ligand-binding domain of human TLR8. nih.gov These studies utilize the crystal structure of TLR8 to model the interaction between the small molecule and the receptor's amino acid residues. The docking analyses are crucial for understanding the structure-activity relationships within the 1-alkyl-1H-benzimidazol-2-amine series and for the rational design of novel TLR8 agonists. acs.orgnih.gov
While the specific amino acid interactions for this compound are detailed in specialized research articles, a general understanding of the binding mode for this class of compounds has been established. The benzimidazole (B57391) core typically forms key hydrogen bonds and hydrophobic interactions within the binding pocket of TLR8. The substituents on the benzimidazole ring, in this case, the 4-methyl and 1-pentyl groups, play a significant role in optimizing these interactions and ensuring high affinity and selectivity for TLR8. acs.orgnih.gov
Binding Affinity Calculations and Energetic Characterization
Following molecular docking, binding affinity calculations are performed to estimate the strength of the interaction between this compound and TLR8. These calculations, often expressed as binding energy values (e.g., in kcal/mol), provide a quantitative measure of the ligand's potency. The energetic characterization further dissects the binding energy into its constituent components, such as electrostatic interactions, van der Waals forces, and hydrogen bonding contributions.
| Interaction Type | Contributing Moieties | Significance |
| Hydrogen Bonding | Amine group of the ligand and polar residues in the TLR8 binding pocket. | Crucial for anchoring the ligand in the correct orientation. |
| Hydrophobic Interactions | Pentyl chain and methyl group of the ligand with nonpolar residues of TLR8. | Contribute significantly to the overall binding affinity and specificity. |
| π-π Stacking | Benzimidazole ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the TLR8 pocket. | Enhances the stability of the ligand-receptor complex. |
This table represents a generalized summary of expected interactions for this class of compounds based on available literature.
Density Functional Theory (DFT) and Quantum Mechanical Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations provide insights into its intrinsic reactivity and electronic structure, which are fundamental to its interaction with TLR8.
Electronic Structure and Reactivity Descriptors
DFT calculations are used to determine various electronic structure and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap generally indicates higher reactivity.
Other calculated descriptors include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in understanding the charge distribution and the propensity of the molecule to engage in charge-transfer interactions, which are often vital for receptor binding.
| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -X.XX | Energy of the outermost electron-donating orbital. |
| LUMO Energy | +Y.YY | Energy of the innermost electron-accepting orbital. |
| HOMO-LUMO Gap | Z.ZZ | Correlates with chemical reactivity and stability. |
| Electronegativity | A.AA | Measure of the ability to attract electrons. |
| Chemical Hardness | B.BB | Resistance to change in electron distribution. |
Note: The specific numerical values for these descriptors for this compound would be found in dedicated computational chemistry publications.
Conformational Analysis and Potential Energy Surfaces
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. DFT and other quantum mechanical methods are used to perform conformational analysis, identifying the low-energy, stable conformations of the molecule. By calculating the potential energy surface, researchers can map the energy landscape of the molecule as a function of its torsional angles. This analysis is crucial for understanding which conformation is likely to be the bioactive one when binding to TLR8.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions. An MD simulation of the this compound-TLR8 complex would track the movements of all atoms in the system, typically over nanoseconds.
Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms indicates the stability of the binding pose over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the predicted orientation. The RMSF of individual amino acid residues can highlight which parts of the protein are flexible and which are more rigid upon ligand binding.
| MD Simulation Metric | Typical Observation for a Stable Complex | Interpretation |
| RMSD of Ligand | Low and stable fluctuation around an average value. | The ligand maintains a consistent binding mode within the receptor pocket. |
| RMSD of Protein Backbone | Reaches a plateau after an initial equilibration period. | The overall structure of the protein remains stable with the ligand bound. |
| RMSF of Binding Site Residues | Lower fluctuations compared to more distant residues. | The binding of the ligand stabilizes the amino acids in the active site. |
This table provides a general interpretation of MD simulation results for a stable ligand-protein complex.
Pharmacophore Modeling and Virtual Screening for Novel Analogs
Computational chemistry and molecular modeling have become indispensable tools in the discovery and design of new therapeutic agents. For the benzimidazole scaffold, a privileged structure in medicinal chemistry, these techniques are particularly valuable for exploring its vast chemical space and identifying novel analogs with desired biological activities. nih.gov Among the various computational strategies, pharmacophore modeling and virtual screening are pivotal in the rational design of new molecules based on the structural features of known active compounds.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For benzimidazole derivatives, pharmacophore models are developed based on a set of known active compounds to elucidate the key structural requirements for their interaction with a particular biological target.
The development of a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model, for instance, can reveal crucial features for activity. For a series of benzimidazole-based inhibitors targeting EGFR (Epidermal Growth Factor Receptor), a pharmacophore was generated that included a hydrogen bond acceptor, two aromatic rings, and a hydrophobic feature. iftmuniversity.ac.in Such models provide a qualitative understanding of the structure-activity relationship and serve as a 3D query for virtual screening of large compound databases to identify new molecules that fit the model.
Virtual Screening
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. When applied to the benzimidazole scaffold, virtual screening can be performed using either ligand-based or structure-based approaches.
Ligand-based virtual screening (LBVS) utilizes the pharmacophore model derived from known active benzimidazole derivatives. nih.gov This method does not require the 3D structure of the biological target. Large chemical databases, such as ZINC15, can be screened to find molecules that match the pharmacophoric features. nih.govnih.govmdpi.com For example, a ligand-based virtual screening of the ZINC15 database using the benzimidazole substructure as a query led to the identification of potential inhibitors of Triosephosphate Isomerase (TIM), a target for antiparasitic drugs. nih.govnih.govmdpi.com
The general workflow for a ligand-based virtual screening campaign for benzimidazole analogs is outlined below:
| Step | Description |
| 1. Scaffolding | The benzimidazole core structure is used as the foundational chemical scaffold. |
| 2. Database Selection | A large compound library, such as the ZINC15 database containing millions of compounds, is chosen for screening. nih.govnih.govmdpi.com |
| 3. Substructure Search | A search is performed to retrieve all molecules from the database that contain the benzimidazole scaffold. |
| 4. Filtering | The retrieved compounds are filtered based on drug-like properties, often using criteria such as Lipinski's rule of five, to ensure favorable pharmacokinetic profiles. nih.gov |
| 5. Molecular Docking | The filtered compounds are then docked into the active site of the target protein to predict their binding affinity and orientation. |
| 6. Hit Identification | Compounds with the best docking scores and favorable interaction profiles are selected as "hits" for further experimental validation. |
In one such study targeting Trypanosoma cruzi TIM (TcTIM), this approach yielded 1604 potential inhibitors from an initial pool of over 67,000 benzimidazole-containing molecules. nih.gov Similarly, a virtual screening for inhibitors of Leishmania mexicana TIM (LmTIM) identified 175 potential new benzimidazole derivatives. nih.govmdpi.com
The following table summarizes the results of a representative virtual screening study for benzimidazole derivatives targeting LmTIM:
| Parameter | Result | Reference |
| Database Screened | ZINC15 (750 million compounds) | nih.gov |
| Compounds with Benzimidazole Scaffold | 67,141 | nih.gov |
| Compounds after Lipinski's Rule Filtering | 53,410 | nih.gov |
| Final Hits based on Docking Score | 175 | nih.gov |
| Docking Score Range of Hits | -10.8 to -9.0 Kcal/mol | nih.gov |
These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of compounds with a higher probability of success. While specific pharmacophore modeling and virtual screening studies focusing solely on this compound were not identified in the reviewed literature, the methodologies described are broadly applicable to this and other benzimidazole derivatives for the discovery of novel analogs with a wide range of therapeutic potentials.
Potential Applications and Future Research Trajectories
Development of 4-Methyl-1-pentyl-1H-benzimidazol-2-amine as a Vaccine Adjuvant
Vaccine adjuvants are critical components of modern vaccines, enhancing the magnitude and duration of the immune response to a vaccine antigen. The potential of a novel compound to act as an adjuvant is a significant area of research.
Role in Enhancing Immune Responses in Vaccine Formulations
Currently, there is no published evidence to suggest that this compound has been evaluated for its ability to enhance immune responses in vaccine formulations. Research on other benzimidazole (B57391) derivatives has shown a range of immunological effects. For instance, some 2-aminobenzimidazole (B67599) conjugates have demonstrated immunomodulatory activities, with certain compounds showing immunostimulatory properties while others have immunosuppressive effects. semanticscholar.orgresearchgate.net This dual activity within the broader chemical class suggests that specific substitutions on the benzimidazole core could direct the immunological outcome.
Hypothetically, if this compound were to be investigated as a vaccine adjuvant, its mechanism of action would need to be elucidated. This would involve assessing its ability to stimulate innate immune pathways, such as the activation of pattern recognition receptors (PRRs), and its influence on the subsequent adaptive immune response, including the promotion of T-helper cell differentiation and antibody production.
Strategies for Adjuvant Formulation and Delivery Systems
Should this compound demonstrate adjuvant properties, various formulation and delivery strategies could be employed to maximize its efficacy. These could include encapsulation in liposomes, formulation into emulsions, or adsorption onto nanoparticles. Such delivery systems can improve the stability of the adjuvant, control its release, and enhance its uptake by antigen-presenting cells (APCs). The choice of formulation would depend on the physicochemical properties of the compound and the specific type of immune response desired.
Prospects in Immunotherapy and Immunomodulation
Immunotherapy, which harnesses the body's immune system to fight disease, is a rapidly advancing field. Immunomodulatory agents can either enhance or suppress immune responses and have applications in treating cancer, autoimmune diseases, and infectious diseases.
The prospects of this compound in immunotherapy are entirely speculative at this point. If it were found to possess immunostimulatory properties, it could potentially be explored as a standalone immunotherapeutic agent or in combination with other therapies, such as checkpoint inhibitors, to enhance anti-tumor immunity. Conversely, if it exhibited immunosuppressive effects, it could be a candidate for development as a treatment for autoimmune disorders. The anti-inflammatory properties observed in some benzimidazole derivatives could be a starting point for such investigations. nih.gov
Unexplored Therapeutic Avenues for 1-Alkyl-1H-benzimidazol-2-amines
The 1-alkyl substitution on the benzimidazole ring is a common feature in many biologically active compounds. This alkyl chain can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
While specific therapeutic applications for 1-alkyl-1H-benzimidazol-2-amines in the context of immunology are not well-documented, this chemical class has been explored for other activities. For example, various 2-aminobenzimidazole derivatives have been investigated for their antimicrobial and antiparasitic properties. The exploration of this class for immunomodulatory effects remains a largely unexplored but potentially fruitful area of research. Future studies could involve synthesizing a library of 1-alkyl-1H-benzimidazol-2-amines with varying alkyl chain lengths and branching to investigate structure-activity relationships related to immunological activity.
Methodological Advancements in Benzimidazole Research
The synthesis of benzimidazole derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the benzimidazole core and the introduction of various substituents. Methodological advancements continue to emerge, focusing on more efficient, environmentally friendly, and versatile synthetic routes. These advancements are crucial for generating diverse libraries of benzimidazole derivatives for biological screening.
High-throughput screening (HTS) methods are essential for evaluating the biological activities of large numbers of compounds. The development of robust in vitro assays to assess the immunomodulatory and adjuvant potential of compounds like this compound would be a critical step in exploring their therapeutic potential. Such assays could include measuring cytokine production from immune cells, assessing the activation of specific signaling pathways, and evaluating the proliferation of lymphocytes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-1-pentyl-1H-benzimidazol-2-amine, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Alkylation : Introducing the pentyl chain via nucleophilic substitution using reagents like 1-bromopentane under basic conditions (e.g., NaH or K₂CO₃) in solvents such as DMF .
- Cyclization : Formation of the benzimidazole core using dehydrating agents (e.g., PPA or POCl₃) at elevated temperatures (80–120°C) .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .
- Critical factors include temperature control during cyclization to prevent side reactions and stoichiometric precision in alkylation to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and verifying the benzimidazole core. Distinct peaks for the pentyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) should be observed .
- IR Spectroscopy : Stretching frequencies for N-H (3200–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds validate the amine and imidazole groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 245.176 for C₁₃H₂₀N₃) .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with benzimidazole derivatives (e.g., kinases, GPCRs) .
- Assay Types : Use fluorescence-based binding assays or enzymatic inhibition studies (e.g., IC₅₀ determination). For antimicrobial screening, employ microdilution methods against Gram-positive/negative bacteria .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples to account for solvent effects .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer :
- Storage : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the amine group .
- Light Sensitivity : Protect from UV exposure using amber glassware, as benzimidazoles can undergo photodegradation .
- pH Stability : Avoid strongly acidic conditions (pH < 3) to prevent protonation-induced ring-opening reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dispersion, as aggregation can skew dose-response curves .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases .
Q. What computational strategies can optimize the design of this compound derivatives with enhanced activity?
- Methodological Answer :
- QSAR Modeling : Use software like MOE or Schrödinger to correlate substituent modifications (e.g., methyl/pentyl chain length) with bioactivity .
- Docking Simulations : Map interactions with target proteins (e.g., ATP-binding pockets in kinases) to prioritize derivatives with improved binding .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates early .
Q. How can reaction engineering improve scalability and yield in synthesizing this compound?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer during cyclization, reducing side products compared to batch reactors .
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for C-N coupling steps to reduce reaction time and improve atom economy .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress dynamically .
Q. What strategies address conflicting crystallographic and solution-phase structural data for this compound?
- Methodological Answer :
- Dynamic NMR : Study rotational barriers of the pentyl chain to assess conformational flexibility in solution .
- SC-XRD vs. DFT : Compare single-crystal X-ray structures with density functional theory (DFT)-optimized geometries to identify solvent or packing effects .
- Variable-Temperature Studies : Conduct NMR at multiple temperatures (e.g., 25°C to –40°C) to capture slow-exchange conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
